molecular formula C10H7N3O7S2 B587909 Tizoxanide Sulfate CAS No. 1391053-06-7

Tizoxanide Sulfate

Cat. No.: B587909
CAS No.: 1391053-06-7
M. Wt: 345.3
InChI Key: QKOHKCVYPSCCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Tizoxanide Sulfate interacts with various biomolecules in the cell. It has been shown to regulate the PI3K/Akt/mTOR signaling pathway , a crucial biochemical reaction pathway in cells. This interaction influences the conversion of LC3-I to LC3-II, the formation of autophagy vacuoles, and the degradation of SQSTM1/p62 in a concentration- and time-dependent manner in RAW264.7 cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to induce autophagy in RAW264.7 macrophage cells by inhibiting the PI3K/Akt/mTOR signaling pathway . It also has a broad antimicrobial effect, lowering cell metabolism and RNA processing and modification .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the production of pro-inflammatory cytokines and suppressing the activation of the NF-κB and the MAPK signaling pathways in LPS-treated macrophage cells . It also inhibits the phosphorylation of IKK-α and degradation of IκB by LPS in macrophage cells .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. A validated LC-MS/MS analytical method capable of quantifying this compound in multiple matrices has shown minimal impact of matrix effects. The validated assay was linear from 15.6 ng/mL to 1000 ng/mL .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . It promotes the conversion of LC3-I to LC3-II, the formation of autophagy vacuoles, and the degradation of SQSTM1/p62 in a concentration- and time-dependent manner in RAW264.7 cells .

Transport and Distribution

Sulfate is taken up in an active process usually against a concentration gradient across the plasma membrane of root cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Rna localization, a related concept, is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tizoxanide Sulfate typically involves the hydrolysis of Nitazoxanide. The process begins with the reaction of Nitazoxanide with aqueous hydrochloric acid at elevated temperatures (around 50°C), leading to the formation of Tizoxanide. This intermediate is then further reacted with sulfuric acid to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The reaction conditions are optimized to achieve high yields and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Tizoxanide Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Nitazoxanide: The parent compound from which Tizoxanide is derived.

    Tizoxanide Glucuronide: Another metabolite of Nitazoxanide.

    Metronidazole: A commonly used antiparasitic agent.

Uniqueness: Tizoxanide Sulfate is unique due to its broad-spectrum activity against a wide range of pathogens, including protozoa, helminths, and anaerobic bacteria. Unlike Metronidazole, this compound retains activity against metronidazole-resistant strains, making it a valuable alternative in cases of resistance .

Properties

IUPAC Name

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O7S2/c14-9(12-10-11-5-8(21-10)13(15)16)6-3-1-2-4-7(6)20-22(17,18)19/h1-5H,(H,11,12,14)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOHKCVYPSCCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.